Darusentan
Descripción general
Descripción
Darusentan es un antagonista selectivo del receptor de endotelina ETA. Se está evaluando para el tratamiento de la insuficiencia cardíaca congestiva y la hipertensión . El compuesto es conocido por su capacidad para bloquear los efectos vasoconstrictores de la endotelina, un potente péptido vasoconstrictor .
Aplicaciones Científicas De Investigación
Darusentan tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de los antagonistas del receptor de endotelina y sus propiedades químicas.
Biología: La investigación sobre this compound ayuda a comprender las vías biológicas que involucran a la endotelina y sus receptores.
Medicina: This compound se está investigando por su potencial en el tratamiento de la hipertensión resistente y la insuficiencia cardíaca congestiva
Mecanismo De Acción
Darusentan ejerce sus efectos antagonizando selectivamente el receptor de endotelina ETA. Este bloqueo evita que la endotelina se una a su receptor, inhibiendo así sus efectos vasoconstrictores. El mecanismo principal implica la vasodilatación periférica, lo que lleva a una disminución de la presión arterial . Los objetivos moleculares incluyen el receptor de endotelina-1, y las vías involucradas están relacionadas con la vasoconstricción y la regulación de la presión arterial .
Análisis Bioquímico
Biochemical Properties
Darusentan interacts with the endothelin ETA receptor, acting as an antagonist . The biochemical reactions involving this compound primarily result in peripheral vasodilation due to the blockade of the vasoconstrictor effects of endothelin .
Cellular Effects
This compound’s interaction with the endothelin ETA receptor leads to a decrease in blood pressure . This is achieved through the inhibition of the vasoconstrictor effects of endothelin, leading to peripheral vasodilation .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the endothelin ETA receptor . This interaction blocks the vasoconstrictor effects of endothelin, leading to peripheral vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in a study involving patients with chronic heart failure, this compound was administered over a period of 24 weeks
Metabolic Pathways
It is known that this compound is primarily metabolized in the liver and excreted via the bile .
Métodos De Preparación
La preparación de (+)-darusentan ópticamente puro implica la catálisis de la epoxidación asimétrica de un alqueno β-insaturado usando una cetona quiral derivada de la fructosa o un hidrato de la misma como catalizador. El producto se somete entonces a una reacción de apertura de anillo de compuesto de epóxido y una reacción de sustitución . Los métodos de producción industrial tienen como objetivo lograr una alta pureza y rendimiento a través de condiciones de reacción y técnicas de purificación optimizadas .
Análisis De Reacciones Químicas
Darusentan experimenta varias reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados.
Comparación Con Compuestos Similares
Darusentan se compara con otros antagonistas del receptor de endotelina como ambrisentan y bosentan. Si bien todos estos compuestos se dirigen a los receptores de endotelina, this compound es único en su selectividad para el receptor ETA . Los compuestos similares incluyen:
Ambrisentan: Otro antagonista selectivo del receptor de endotelina ETA utilizado para tratar la hipertensión arterial pulmonar.
Bosentan: Un antagonista dual del receptor de endotelina que se dirige tanto a los receptores ETA como ETB.
La selectividad de this compound para el receptor ETA lo convierte en un candidato prometedor para aplicaciones terapéuticas específicas donde se desea un bloqueo selectivo de este receptor.
Propiedades
IUPAC Name |
(2S)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJVSJIALLTFRP-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057664 | |
Record name | Darusentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mode of action by which the endothelin receptor antagonists cause a decrease of the BP is not yet totally elucidated; however, peripheral vasodilatation due to blockade of the vasoconstrictor effects of endothelin is the most likely explanation. A reduction of cardiac contractility is considered unlikely. Several studies have been published that investigated the effects of either selective or nonselective endothelin receptor blockade in patients with heart failure. In these studies, application of endothelin antagonists, while decreasing both systemic and pulmonary BP increased cardiac index and did not alter cardiac contractility or heart rate. | |
Record name | Darusentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04883 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
171714-84-4 | |
Record name | Darusentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171714-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Darusentan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171714844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Darusentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04883 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Darusentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, α-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-β-methoxy-β-phenyl-, (αS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DARUSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33JD57L6RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.